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Compound of Interest

Compound Name: JNJ-17156516

Cat. No.: B1672998

This guide provides a detailed comparison of the cholecystokinin-1 (CCK1) receptor binding
affinities of two prominent antagonists: JNJ-17156516 and devazepide. Designed for
researchers, scientists, and drug development professionals, this document summarizes key
guantitative data, outlines experimental protocols, and visualizes relevant biological pathways
and workflows to facilitate a comprehensive understanding of their respective pharmacological
profiles.

Quantitative Binding Affinity Data

The binding affinities of INJ-17156516 and devazepide for the CCKL1 receptor have been
determined through radioligand binding assays. The data, presented in terms of pKi and IC50
values, are summarized below. A higher pKi value and a lower IC50 value are indicative of
greater binding affinity.
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SpeciesITis  Affinity

Compound Receptor . Value Reference
sue Metric
JINJ- Cloned )
CCK1 pKi 7.96+0.11 [1][2]
17156516 Human
CCK1 Rat pKi 8.02+0.11 [1]12]
CCK1 Canine pKi 7.98 £0.04 [11[2]
Human ]
CCK1 pKi 8.22 + 0.05 [1]
Gallbladder
_ Rat
Devazepide CCK1 ) IC50 81 pM [3]
Pancreatic
Bovine
CCK1 IC50 45 pM [3]
Gallbladder
) Guinea Pig
CCK (Brain) ) IC50 245 nM [3]
Brain

JNJ-17156516 demonstrates high affinity for the human, rat, and canine CCK1 receptors, with
pKi values indicating nanomolar range binding.[1][2] Devazepide also exhibits potent affinity,
with 1C50 values in the picomolar range for rat pancreatic and bovine gallbladder CCK1
receptors.[3]

Experimental Protocols

The determination of CCK1 receptor binding affinity for both INJ-17156516 and devazepide
typically employs a competitive radioligand binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a test compound by measuring its
ability to compete with a radiolabeled ligand for binding to the CCK1 receptor.[4]

Materials:
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» Receptor Source: Membranes prepared from cells or tissues expressing the CCK1 receptor
(e.g., CHO cells stably expressing human CCK1R, rat pancreas).[4]

» Radioligand: A high-affinity CCK1 receptor ligand labeled with a radioisotope, such as
[1251]CCK-8.[4]

o Test Compounds: JNJ-17156516 and devazepide, dissolved in a suitable solvent (e.qg.,
DMSO) and serially diluted.

e Assay Buffer: e.g., 50 mM Tris-HCI, 5 mM MgCI2, pH 7.4.[5]

e Non-specific Binding Control: A high concentration of an unlabeled CCK1 receptor agonist
(e.g., 1 uM CCK-8) or antagonist.[5]

« Filtration System: A cell harvester and glass fiber filters to separate bound from free
radioligand.

Procedure:

 Incubation: In a multi-well plate, the receptor source, radioligand, and varying concentrations
of the test compound (or buffer for total binding, or unlabeled ligand for non-specific binding)
are incubated together to allow binding to reach equilibrium.

o Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap
the receptor membranes with the bound radioligand, while the unbound radioligand passes
through.

e Quantification: The amount of radioactivity retained on the filters is measured using a
scintillation counter or gamma counter.

o Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the
total binding. The concentration of the test compound that inhibits 50% of the specific binding
of the radioligand is determined as the IC50 value. The Ki value can be calculated from the
IC50 value using the Cheng-Prusoff equation.[5]
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Signaling Pathway and Experimental Workflow
Visualization

To further elucidate the context of these compounds' actions, the following diagrams illustrate
the CCK1 receptor signaling pathway and the general workflow of the binding assay described

above.
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Caption: CCK1 Receptor Signaling Pathway.
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Caption: Radioligand Binding Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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